{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methanol is an organic compound with the molecular formula C15H15FO3 It is characterized by the presence of a fluorobenzyl group, a methoxy group, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methanol typically involves the reaction of 4-fluorobenzyl alcohol with 3-methoxyphenol in the presence of a suitable base and a catalyst. One common method is the Williamson ether synthesis, where the phenol is deprotonated by a base such as sodium hydride, followed by the addition of 4-fluorobenzyl bromide to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to form the desired ether bond under milder conditions and with higher yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: {4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl position, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 4-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde or 4-[(4-fluorobenzyl)oxy]-3-methoxybenzoic acid.
Reduction: Formation of 4-[(4-fluorobenzyl)oxy]-3-methoxyphenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may exhibit interesting biological activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive for drug design.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets. The methoxy group may also play a role in modulating the compound’s electronic properties, influencing its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
- 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid
- 4-[(4-Fluorobenzyl)oxy]-3-methoxyphenylmethane
Uniqueness
{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methanol is unique due to the combination of its fluorobenzyl and methoxy groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-8,17H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJPAOVPYXUYGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.